2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide is a complex organic compound that features a unique structure combining anthraquinone and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide typically involves the coupling of 9,10-anthraquinone derivatives with thiophene carboxylic acid derivatives. One common method includes the reaction of 9,10-anthraquinone-2-carboxylic acid with 2,5-dichlorothiophene-3-amine under dehydrating conditions using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The anthraquinone moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the thiophene ring can interact with various enzymes, inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- BIS(9,10-dioxo-9,10-dihydroanthracene-1-diazonium) zinc(II) chloride
Uniqueness
2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide is unique due to the presence of both anthraquinone and thiophene moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,5-dichloro-N-(9,10-dioxoanthracen-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2NO3S/c20-15-8-14(18(21)26-15)19(25)22-9-5-6-12-13(7-9)17(24)11-4-2-1-3-10(11)16(12)23/h1-8H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNLEAXFTQZJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.